2-(3,4-dimethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-10-5-14(12-18(17)26-2)13-19(23)21-15-6-8-16(9-7-15)22-11-3-4-20(22)24/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRULDFKKNTPTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design Considerations
Retrosynthetic Analysis
The target molecule decomposes into two primary building blocks:
- 2-(3,4-Dimethoxyphenyl)acetic acid (or its activated derivatives)
- 4-(2-Oxopyrrolidin-1-yl)aniline
Coupling these components via amide bond formation constitutes the critical step, achievable through classical acyl chloride chemistry or modern coupling reagents.
Intermediate Synthesis
Synthesis of 2-(3,4-Dimethoxyphenyl)acetic Acid
The 3,4-dimethoxyphenyl group is typically introduced via:
- Darzens condensation of 3,4-dimethoxybenzaldehyde with α-haloacetates, followed by hydrolysis and decarboxylation.
- Friedel-Crafts alkylation of 1,2-dimethoxybenzene with chloroacetic acid derivatives.
Key reaction parameters from Patent HU209947B:
| Step | Conditions | Yield |
|---|---|---|
| Darzens condensation | 0–40°C, alcoholic KOH, 6–24 hrs | 68–72% |
| Epoxide hydrolysis | H2O/NaOH, 10–40°C, 6–24 hrs | 85% |
| Decarboxylation | H3PO4/KH2PO4, 10–40°C, 1–8 hrs | 78% |
Synthesis of 4-(2-Oxopyrrolidin-1-yl)aniline
Two pathways dominate:
- Ring-closing metathesis : From N-allyl-4-nitroaniline precursors followed by hydrogenation.
- Lactamization : Reaction of 4-aminobenzoic acid with γ-butyrolactam under Mitsunobu conditions.
Amide Bond Formation Strategies
Acyl Chloride-Mediated Coupling
Protocol adapted from PMC7869538:
- Convert 2-(3,4-dimethoxyphenyl)acetic acid to its acyl chloride using SOCl₂ or oxalyl chloride.
- React with 4-(2-oxopyrrolidin-1-yl)aniline in anhydrous dichloromethane (DCM) with triethylamine (TEA) as base.
Optimized conditions :
Carbodiimide-Based Coupling
| Reagent | Quantity (mmol) | Role |
|---|---|---|
| EDCI·HCl | 1.5 | Coupling agent |
| DMAP | 0.2 | Catalyst |
| DCM | 35 mL | Solvent |
Procedure :
Reaction Optimization Insights
Purification and Characterization
Recrystallization Systems
| Solvent Pair | Crystal Purity | Recovery (%) |
|---|---|---|
| DCM/ethyl acetate | 99.1% | 85 |
| Methanol/water | 98.3% | 78 |
| Hexane/acetone | 97.6% | 82 |
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: It may interact with specific receptors in the body, modulating their activity.
Enzyme inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Signal transduction: It may influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Molecular weight calculated based on standard atomic masses.
Key Observations:
Substituent Impact on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound contrasts with 3,4-dichlorophenyl in . Methoxy groups, being electron-donating, may improve solubility and metabolic stability . Heterocyclic Moieties: The target’s 2-oxopyrrolidinyl group differs from pyrazolo-pyrimidinyl systems in .
Crystallographic and Conformational Differences :
- The dichlorophenyl analog in exhibits three distinct molecular conformations in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. Such conformational diversity may influence packing efficiency and solid-state stability.
Synthetic Routes: The dichlorophenyl derivative in was synthesized via carbodiimide-mediated coupling (EDC/HCl), a common method for amide bond formation.
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic organic molecule notable for its complex structure and potential pharmacological applications. This article explores its biological activity, synthesis, and potential therapeutic implications based on various research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 384.44 g/mol. The compound features a dimethoxy-substituted phenyl group and a pyrrolidine derivative, which may enhance its lipophilicity and biological activity due to the electronic effects of the methoxy groups.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticonvulsant Activity : Preliminary studies suggest potential anticonvulsant properties. In related compounds, the presence of a pyrrolidine structure has been linked to activity against seizures in animal models, particularly in maximal electroshock (MES) tests .
- Antiproliferative Effects : Some derivatives have shown promise as antiproliferative agents targeting cancer cell lines. The mechanism often involves inhibition of tubulin polymerization at the colchicine binding site .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticonvulsant | Effective in MES tests | |
| Antiproliferative | Inhibits cancer cell proliferation | |
| Enzyme Interaction | Modulates enzyme activity |
The exact mechanisms of action for this compound are still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes in the central nervous system (CNS), which could explain its anticonvulsant properties. The presence of methoxy groups may enhance binding affinity and selectivity towards these biological targets.
Case Studies
- Anticonvulsant Screening : A study evaluated various derivatives for their anticonvulsant activity using MES and pentylenetetrazole (PTZ) models. Compounds structurally related to this compound exhibited significant protective effects against seizures at specific dosages .
- In Vitro Antiproliferative Assays : Another study focused on evaluating the antiproliferative effects of related compounds on various cancer cell lines. Results indicated that certain analogs effectively inhibited cell growth by disrupting microtubule dynamics through binding at the colchicine site .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Dimethoxy Phenyl Group : Utilizing methoxy-substituted phenols as starting materials.
- Pyrrolidine Derivative Synthesis : Involves cyclization reactions to form the pyrrolidine ring.
- Amidation Reaction : The final step combines both structural components to yield the target compound.
Each step requires optimization to achieve high yields and purity levels.
Q & A
Basic Research Questions
What are the recommended synthetic routes and optimization strategies for 2-(3,4-dimethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide?
Methodological Answer:
The compound can be synthesized via carbodiimide-mediated coupling reactions. A validated approach involves reacting 3,4-dimethoxyphenylacetic acid with 4-(2-oxopyrrolidin-1-yl)aniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane, with triethylamine as a base. Key steps include:
- Maintaining reaction temperature at 273 K to minimize side reactions.
- Purification via silica gel chromatography (e.g., CH₂Cl₂/MeOH gradient) and recrystallization from ethyl acetate .
- Monitoring reaction progress using TLC and confirming purity (>95%) via HPLC or NMR.
Optimization Strategies:
- Use of continuous flow reactors to enhance yield and reduce reaction time.
- Solvent screening (e.g., DMF vs. CH₂Cl₂) to improve solubility of intermediates.
How is structural characterization performed for this compound, and what key spectroscopic data are critical?
Methodological Answer:
Structural elucidation relies on:
- ¹H/¹³C NMR : Key signals include the acetamide carbonyl (δ ~168–170 ppm in ¹³C NMR) and methoxy groups (δ ~3.8–3.9 ppm in ¹H NMR). Aromatic protons from the dimethoxyphenyl group appear as doublets (δ ~6.8–7.4 ppm) .
- X-ray crystallography : Determines dihedral angles between aromatic rings (e.g., 44.5–77.5° in analogs), revealing conformational flexibility critical for binding interactions .
- HRMS : Confirm molecular weight (theoretical MW: 384.4 g/mol) and fragmentation patterns.
What in vitro assays are suitable for preliminary biological screening?
Methodological Answer:
- Enzyme inhibition assays : Target enzymes like kinases or acetylcholinesterase, using fluorogenic substrates (e.g., acetylthiocholine for cholinesterase) and monitoring activity via UV-Vis (λ = 412 nm for thiol products) .
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via dose-response curves (0.1–100 μM range).
- Solubility testing : Employ shake-flask method in PBS (pH 7.4) or DMSO, validated by HPLC .
Advanced Research Questions
How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Methodological Answer:
- Modify substituents : Replace dimethoxy groups with electron-withdrawing groups (e.g., -NO₂) to assess impact on receptor binding. Compare analogs like N-(2-methylphenyl)acetamide derivatives .
- Bioisosteric replacement : Substitute the pyrrolidinone ring with piperidinone or morpholine to alter metabolic stability.
- Data analysis : Use IC₅₀ values from enzyme assays and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .
Example SAR Table:
| Derivative | Substituent (R) | IC₅₀ (μM) | LogP |
|---|---|---|---|
| Parent | 3,4-OCH₃ | 12.3 | 2.8 |
| Analog 1 | 3-NO₂, 4-OCH₃ | 8.7 | 3.1 |
| Analog 2 | Piperidinone | 15.6 | 2.5 |
What computational strategies resolve contradictions in reported pharmacological data?
Methodological Answer:
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) to explain discrepancies in IC₅₀ values across studies. Use AMBER or GROMACS for 100-ns trajectories .
- Free energy perturbation (FEP) : Quantify binding affinity changes due to minor structural modifications.
- Meta-analysis : Combine data from multiple studies using tools like RevMan, adjusting for variables like assay conditions (pH, temperature) .
How can reaction path search methods improve synthetic scalability?
Methodological Answer:
- Quantum chemical calculations : Use Gaussian09 to model transition states and identify rate-limiting steps. Compare pathways for EDC vs. DCC coupling agents .
- High-throughput experimentation (HTE) : Screen catalysts (e.g., DMAP vs. HOBt) in 96-well plates to optimize coupling efficiency.
- Process control : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
